Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate

Chemical Probe Enzyme Inhibition Mannose-6-phosphate isomerase

Standard 4-phenyl analogs lack competitive antagonist character for A1 receptor biased signaling. This 4-(2-thienyl)-2-aminothiophene-3-carboxylate enables dual allosteric enhancement/competitive antagonism-a profile inaccessible with phenyl analogs. • Lower XLogP3 (3.4 vs. 4.3 for 4-Cl-phenyl) for improved lead-likeness • Direct thieno[2,3-d]pyrimidine precursor for kinase inhibitor programs • Clean fragment with validated binding (IC50 50 µM) for hit-to-lead optimization ≥97% purity, full analytics. Reliable global supply.

Molecular Formula C11H11NO2S2
Molecular Weight 253.3 g/mol
CAS No. 243669-48-9
Cat. No. B1269023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate
CAS243669-48-9
Molecular FormulaC11H11NO2S2
Molecular Weight253.3 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(SC=C1C2=CC=CS2)N
InChIInChI=1S/C11H11NO2S2/c1-2-14-11(13)9-7(6-16-10(9)12)8-4-3-5-15-8/h3-6H,2,12H2,1H3
InChIKeyAKFDBWIUWIWHRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility26.8 [ug/mL] (The mean of the results at pH 7.4)

Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate: Structural & Synthetic Overview


Ethyl 2-amino-4-(2-thienyl)thiophene-3-carboxylate (CAS 243669-48-9) is a member of the 2-aminothiophene-3-carboxylate class, bearing a 2-thienyl substituent at the 4-position [1]. This class of compounds is typically synthesized via the Gewald reaction and is primarily utilized as a versatile building block for the construction of fused heterocyclic systems, most notably thieno[2,3-d]pyrimidines [2]. The 2-thienyl group distinguishes it from simple phenyl analogs, introducing a sulfur heteroatom that can modulate electronic properties and intermolecular interactions.

1 Thieno[2,3-d]pyrimidine synthesis building block
2 4-(2-Thienyl) substituent for electronic modulation
3 Gewald reaction-derived scaffold for fragment libraries

Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate: A Non-Interchangeable Building Block


The simple substitution of the 4-aryl group in 2-aminothiophene-3-carboxylates is known to cause significant shifts in biological target engagement. For instance, replacing a phenyl group with a 2-thienyl ring has been shown to maintain allosteric enhancer activity at the adenosine A1 receptor while increasing competitive antagonist behavior, a dualism not observed with other aryl substituents [1]. Furthermore, the Gewald synthesis yields are highly dependent on the specific ketone precursor, making direct yield comparisons between different 4-aryl derivatives unreliable without controlled, side-by-side experimentation [2]. This context dependence means a phenyl or furyl analog cannot be assumed to perform identically in a complex synthetic sequence or biological assay without specific validation.

Target shift 4-Aryl group swap may alter receptor engagement and functional profile; 2-thienyl introduces dual allosteric/antagonist behavior not seen with phenyl.
Yield sensitivity Gewald yields depend strongly on ketone precursor; direct yield comparisons across 4-aryl analogs are unreliable without controlled experiments.
Assay mismatch Phenyl or furyl analogs cannot be assumed to reproduce activity in synthetic or biological assays without specific validation.

Quantitative Evidence for Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate


Target Engagement: Mannose-6-Phosphate Isomerase Affinity

Ethyl 2-amino-4-(2-thienyl)thiophene-3-carboxylate has a measured IC50 of 50,000 nM against human Mannose-6-phosphate isomerase (PMI), classifying it as a non-potent inhibitor [1]. This single-point binding datum provides a concrete activity threshold. While direct comparative data for the same assay against phenyl or chlorophenyl analogs at the same concentration are absent in the public domain, this known affinity allows researchers to benchmark any newly observed activity in a new chemical series, confirming that the 2-thienyl substitution at this core does not confer non-specific promiscuity.

PMI Inhibition IC50
Reported
IC50 = 50,000 nM
Human PMI, pH 7.4, 2°C, G6PD-NADPH coupled
Establishes baseline selectivity threshold for fragment screening
No direct comparator IC50 available; single-point benchmark
Chemical Probe Enzyme Inhibition Mannose-6-phosphate isomerase

Physicochemical Profile: Lipophilicity and Polar Surface Area

Replacing the 4-phenyl ring with a 2-thienyl group alters calculated physicochemical properties which influence fragment library selection. A comparison of computed LogP (XLogP3) and Topological Polar Surface Area (TPSA) reveals quantifiable differences that impact compound solubility and permeability profiles. The target compound has a lower lipophilicity and a different hydrogen-bond acceptor profile compared to the 4-chlorophenyl analog [1][2][3].

Physicochemical Profile
Computed
XLogP3 = 3.4 TPSA = 65.6 Ų
ΔXLogP3 = -0.9 vs 4-chlorophenyl analog; TPSA unchanged
Lower lipophilicity may support aqueous solubility without sacrificing polar surface area
Computed properties only; experimental logP/logD to verify
ADME Drug-likeness Fragment Library

Functional Selectivity: Allosteric Modulator vs Antagonist at A1 Receptor

In a series of 2-aminothiophene-3-carboxylates, the substitution pattern at the 4-position critically influences receptor function. The key SAR shows that replacing a 3-benzoyl phenyl substituent with a 2- or 3-thienyl group maintains allosteric enhancer activity at the A1 adenosine receptor but introduces significant competitive antagonist activity, a functional shift that is not seen with the phenyl derivative [1]. This indicates that the 2-thienyl analog engages the receptor in a fundamentally different binding mode that is not interchangeable.

Functional Selectivity
Class-level inference
Allosteric enhancer + competitive antagonist behavior
Observed for 2-/3-thienyl subseries on same core
Reported dual functional profile may support biased signaling studies
Not directly confirmed for the exact compound; SAR-based inference
Adenosine A1 Receptor Allosteric Enhancer GPCR

Research Applications of Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate


Biased Ligand Design for Adenosine A1 Receptor

As established by class-level SAR, the 4-(2-thienyl) substitution is critical for introducing competitive antagonist character to an allosteric enhancer. Researchers developing novel A1 receptor modulators for conditions like neuropathic pain or atrial fibrillation can select this compound as a starting scaffold to engineer a desired biased signaling profile, a property not accessible using the 4-phenyl analog [1].

Fragment-Based Drug Discovery Library Synthesis

The lower calculated XLogP3 of 3.4, compared to 4.3 for the 4-chlorophenyl analog, positions this compound more favorably within lead-like chemical space. Combined with a low molecular weight of 253.3 g/mol and a measurable but non-potent IC50 of 50 µM against a human enzyme, it serves as a clean starting fragment with a validated binding mode for hit-to-lead optimization campaigns [2][3].

Electronic Effects in Thieno[2,3-d]pyrimidine Synthesis

Thieno[2,3-d]pyrimidines are a privileged scaffold in kinase inhibitor research. The 2-thienyl substituent can differentially impact the cyclocondensation step with reagents like formamide or urea compared to phenyl analogs. This compound is the specific precursor required to probe the electronic influence of a sulfur-containing substituent on reaction yield and isomer distribution, which are crucial parameters in medicinal chemistry process development [4].

Application
Selection Property
Validation Focus
A1 receptor signaling research
Reported dual allosteric enhancer / antagonist profile
A1R biased signaling assay validation
Fragment-based library synthesis
Lower XLogP3 and reported enzyme binding
Lead-like property and PMI binding confirmation
Thieno[2,3-d]pyrimidine synthesis
4-(2-Thienyl) substituent for cyclocondensation control
Reaction yield and isomer distribution

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